1-(5-Chlorothiophen-2-yl)propan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c1-5(9)4-6-2-3-7(8)10-6/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOODHAMESLGVMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249958-78-8 | |
| Record name | 1-(5-chlorothiophen-2-yl)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 5 Chlorothiophen 2 Yl Propan 2 One and Analogous Thiophene Ketones
Conventional Synthetic Routes to Halogenated Thiophene (B33073) Ketones
Traditional methods for the synthesis of halogenated thiophene ketones often rely on well-established reactions such as Friedel-Crafts acylation and pathways involving α-haloketone intermediates.
Friedel-Crafts Acylation Approaches to 2-Acetyl-5-chlorothiophene (B429048)
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and provides a direct route to aryl ketones. sigmaaldrich.comorganic-chemistry.org In the context of thiophene chemistry, this reaction is employed for the synthesis of key intermediates like 2-acetyl-5-chlorothiophene. The reaction typically involves the treatment of 2-chlorothiophene (B1346680) with an acylating agent, such as acetic anhydride, in the presence of a Lewis acid catalyst.
One documented procedure involves the slow, dropwise addition of 2-chlorothiophene to a mixture of activated white clay and acetic anhydride, maintained at a temperature of 45 °C to 55 °C. chemicalbook.com After the addition is complete, the reaction is stirred for an extended period, for instance, 72 hours at 50 °C, to ensure completion. chemicalbook.com Following the reaction, the solid catalyst is removed by filtration. The unreacted starting materials and byproducts, such as acetic acid, are then removed by distillation to yield the desired 2-acetyl-5-chlorothiophene. chemicalbook.com
This method offers a direct approach to the target molecule, leveraging readily available starting materials. The use of a solid catalyst like activated white clay can simplify the workup procedure compared to traditional homogeneous Lewis acids.
Preparation via alpha-Haloketone Intermediates
An alternative strategy for the synthesis of thiophene ketones involves the use of α-haloketone intermediates. These versatile building blocks can participate in a variety of cyclization and coupling reactions to form the thiophene ring. organic-chemistry.orgnih.govmdpi.com
The general approach for synthesizing α-haloketones involves the reaction of a ketone with a halogenating agent. wikipedia.org For instance, an aryl ketone can be halogenated at the α-position using reagents like bromine in acetic acid, often facilitated by microwave irradiation to enhance reaction rates. mdpi.com Other common halogenating agents include N-bromosuccinimide and 1,3-dibromo-5,5-dimethylhydantoin. wikipedia.org
Once the α-haloketone is formed, it can be reacted with a sulfur-containing nucleophile to construct the thiophene ring. For example, the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of α-haloketones with thioamides or thioureas, demonstrates the reactivity of this functional group in forming five-membered heterocycles. nih.gov A similar principle can be applied to thiophene synthesis. An efficient one-step method for the synthesis of highly substituted thiophenes has been developed from thiomorpholides and α-haloketones. organic-chemistry.org
Advanced Catalytic Strategies in Thiophene Ketone Synthesis
Modern synthetic chemistry has seen a surge in the development of powerful catalytic methods, particularly those employing transition metals. These strategies offer significant advantages in terms of efficiency, selectivity, and functional group tolerance for the synthesis of thiophene ketones.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille, Suzuki-Miyaura, Kumada)
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds and are widely applied in the synthesis of complex organic molecules, including thiophene derivatives. tandfonline.comtandfonline.comnih.gov
The Suzuki-Miyaura coupling is a versatile method that involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. researchgate.netmdpi.comacs.orgsemanticscholar.orglibretexts.org This reaction has been successfully used to synthesize aryl-substituted thiophenes in moderate to excellent yields. researchgate.netmdpi.com The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄, a base like K₃PO₄, and a suitable solvent. mdpi.com The Suzuki-Miyaura coupling is valued for its high functional group tolerance and the relatively low toxicity of the boron-based reagents. researchgate.netmdpi.comlibretexts.org
The Stille coupling utilizes organotin reagents (stannanes) to couple with organic halides or pseudohalides. harvard.eduwikipedia.orgorganic-chemistry.org This reaction is also a powerful tool for C-C bond formation and has been employed in the synthesis of thiophene-containing polymers. researchgate.net While effective, the toxicity of organotin compounds is a significant drawback of this method. wikipedia.orgorganic-chemistry.org
The Kumada coupling employs a Grignard reagent and an organic halide, typically catalyzed by nickel or palladium complexes, to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This was one of the first catalytic cross-coupling methods to be reported. wikipedia.org It has found applications in the industrial-scale synthesis of various compounds, including polythiophenes. wikipedia.orgresearchgate.net The reaction conditions for Kumada coupling can be sensitive, sometimes requiring low temperatures and specific initiators. google.com
| Reaction | Organometallic Reagent | Electrophile | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., boronic acids, esters) | Halides, Triflates | High functional group tolerance, low toxicity of reagents. researchgate.netmdpi.comlibretexts.org | Boronic acids can be unstable. |
| Stille | Organotin (Stannanes) | Halides, Pseudohalides | Stable and moisture-insensitive organotin reagents. wikipedia.org | High toxicity of tin compounds. wikipedia.orgorganic-chemistry.org |
| Kumada | Grignard Reagent (Organomagnesium) | Halides, Pseudohalides | High reactivity of Grignard reagents. | Low functional group tolerance, sensitive to moisture and air. organic-chemistry.org |
Nickel-Catalyzed Methodologies
Nickel-based catalysts have emerged as a cost-effective and efficient alternative to palladium for various cross-coupling reactions. nih.gov Nickel-catalyzed Kumada coupling, for instance, is a widely used method for the synthesis of polythiophenes and other substituted thiophenes. researchgate.netgoogle.comrsc.org These reactions often utilize nickel(II) complexes with phosphine (B1218219) ligands, such as Ni(dppe)Cl₂ or Ni(dppp)Cl₂. researchgate.net
Recent advancements have also focused on nickel-catalyzed C-H functionalization polymerization, which offers a more atom-economical approach to polymer synthesis. rsc.org Nickel-catalyzed dehydrogenative cross-coupling of alcohols has also been explored for ketone synthesis. youtube.com
Direct Arylation Polymerization Protocols
Direct Arylation Polymerization (DArP) represents a significant advancement in the synthesis of conjugated polymers, including those based on thiophene. nih.gov This methodology involves the direct coupling of a C-H bond with a C-X bond (where X is a halogen), thereby avoiding the need for pre-functionalized organometallic reagents. unipd.itucsf.eduresearchgate.net This approach offers several advantages, including fewer synthetic steps, higher atom economy, and reduced waste generation. ucsf.eduresearchgate.net
Palladium catalysts are commonly employed in DArP for the synthesis of thiophene-based materials. ucsf.edursc.orgrsc.org More recently, nickel-catalyzed DArP has been developed as a more sustainable alternative for producing cross-linked thiophene-based polymers. nih.gov The choice of catalyst, base, and reaction conditions is crucial for achieving high molecular weight polymers and controlling the regioselectivity of the polymerization. rsc.org
Cyclization Reactions for Thiophene Ring Formation from Precursor Molecules
The construction of the thiophene ring from acyclic precursors is a fundamental approach in heterocyclic chemistry. Several named reactions have become standard methods for synthesizing substituted thiophenes, which can then be further modified to produce target ketones.
Paal-Knorr Thiophene Synthesis: This is a classic method for forming five-membered heterocycles, including thiophenes. wikipedia.orgyoutube.com The reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. wikipedia.orgorganic-chemistry.org Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly used to provide the sulfur atom and facilitate the dehydration and cyclization process. wikipedia.orgorganic-chemistry.org While versatile, the synthesis of the required 1,4-dicarbonyl precursors can be a limitation, and the reaction conditions can be harsh. wikipedia.orgalfa-chemistry.com
Fiesselmann Thiophene Synthesis: Developed by Hans Fiesselmann, this reaction provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org The core transformation involves the base-catalyzed condensation of thioglycolic acid or its esters with α,β-acetylenic esters. wikipedia.org The mechanism proceeds through a series of conjugate additions and a final intramolecular condensation to form the thiophene ring. wikipedia.org Variations of this synthesis are applicable to a wider range of substrates, including β-ketoesters and nitriles, expanding its utility. wikipedia.orgresearchgate.net
Hinsberg Synthesis: The Hinsberg synthesis is another classical method that constructs the thiophene ring by reacting a 1,2-dicarbonyl compound (like an α-diketone) with diethyl thiodiacetate in the presence of a base. researchgate.net The reaction proceeds via a double aldol-type condensation, followed by cyclization. researchgate.net The initial products are thiophene-2,5-dicarboxylates, which can be further manipulated. researchgate.net
| Reaction Name | Key Precursors | Sulfur Source | Typical Product Class | Reference |
|---|---|---|---|---|
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide (P₄S₁₀), Lawesson's reagent | Substituted thiophenes | wikipedia.orgorganic-chemistry.org |
| Fiesselmann Synthesis | α,β-Acetylenic esters, β-ketoesters | Thioglycolic acid derivatives | Hydroxy- or aminothiophene carboxylates | wikipedia.orgorganic-chemistry.org |
| Hinsberg Synthesis | 1,2-Dicarbonyl compounds | Diethyl thiodiacetate | Thiophene dicarboxylates | researchgate.net |
Multicomponent Reactions (MCRs) for Thiophene Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer a highly efficient approach to complex molecules. The Gewald aminothiophene synthesis is the most prominent MCR for preparing thiophenes.
Gewald Aminothiophene Synthesis: This powerful one-pot reaction brings together a carbonyl compound (ketone or aldehyde), an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base (typically a secondary or tertiary amine like morpholine (B109124) or triethylamine). The reaction proceeds through an initial Knoevenagel condensation between the carbonyl and the activated nitrile, followed by the addition of sulfur and subsequent cyclization to yield a polysubstituted 2-aminothiophene. These products are versatile intermediates for a wide range of further chemical transformations. Microwave-assisted Gewald reactions have been shown to improve yields and significantly reduce reaction times.
| Component 1 | Component 2 | Component 3 | Catalyst/Reagent | Product |
|---|---|---|---|---|
| Ketone or Aldehyde | α-Cyanoester or activated nitrile | Elemental Sulfur (S₈) | Amine Base (e.g., Morpholine) | 2-Aminothiophene |
Specific Synthetic Pathways to 1-(5-Chlorothiophen-2-yl)propan-2-one and Related Propanone Derivatives
Direct synthesis of this compound can be achieved through functionalization of a pre-formed 2-chlorothiophene ring or by building the ring with the side chain precursor already in place. Literature precedents for analogous transformations suggest several viable synthetic routes.
Route 1: Friedel-Crafts Acylation and Subsequent Modification
A common and direct method for introducing a ketone functional group onto an aromatic ring is the Friedel-Crafts acylation. This pathway involves two key steps:
Chloroacetylation of 2-Chlorothiophene: 2-Chlorothiophene can be acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 2-chloro-1-(5-chlorothiophen-2-yl)ethan-1-one. google.com This reaction introduces the necessary two-carbon keto-scaffold onto the thiophene ring.
Methylation of the α-Chloro Ketone: The resulting α-chloro ketone is a reactive intermediate. Conversion to the target propan-2-one can be accomplished via methylation. This can be achieved through reaction with an organometallic methylating agent, such as methylmagnesium bromide (a Grignard reagent) or methyllithium, which displaces the chloride to form the final carbon-carbon bond.
Route 2: Synthesis via 2-(5-Chlorothiophen-2-yl)acetic Acid
This pathway builds the propan-2-one side chain from a carboxylic acid intermediate.
Synthesis of 2-(5-Chlorothiophen-2-yl)acetic Acid: A precursor, 2-(5-chlorothiophen-2-yl)acetic acid, is first synthesized. nih.gov One approach starts with the Friedel-Crafts acylation of thiophene with chloroacetyl chloride to give 2-chloroacetyl thiophene. google.com This intermediate can then undergo a Favorskii rearrangement under basic conditions to yield 2-thiopheneacetic acid. google.com Subsequent chlorination of the thiophene ring would lead to the desired 5-chloro substituted acetic acid derivative.
Conversion of Carboxylic Acid to Methyl Ketone: The carboxylic acid can be converted into the target methyl ketone. A classic method involves converting the acid to its corresponding acyl chloride (e.g., using thionyl chloride) and then reacting it with a methyl organometallic reagent, such as a methyl Grignard reagent or, more mildly, with an organocadmium or organocuprate reagent. Alternatively, modern catalytic methods allow for the direct coupling of carboxylic acids with organoboron reagents (like methylboronic acid) to form ketones. nih.gov
Route 3: Synthesis from 2-(5-Chlorothiophen-2-yl)acetonitrile
This route utilizes a nitrile intermediate to construct the ketone.
Preparation of 2-(5-Chlorothiophen-2-yl)acetonitrile: Thiophene can be chloromethylated using paraformaldehyde and hydrochloric acid to produce 2-(chloromethyl)thiophene. google.com This can then be reacted with sodium cyanide to yield 2-thiopheneacetonitrile. google.com Subsequent chlorination of the thiophene ring at the 5-position would provide the required chlorinated nitrile intermediate.
Conversion of Nitrile to Methyl Ketone: The nitrile group can be converted to a methyl ketone by reaction with a methyl Grignard reagent (e.g., CH₃MgBr) followed by acidic aqueous workup. This sequence, known as the Blaise reaction, first forms an imine intermediate which is then hydrolyzed to the ketone.
| Route | Starting Material | Key Intermediate(s) | Key Reactions | Reference(s) for Key Steps |
|---|---|---|---|---|
| 1 | 2-Chlorothiophene | 2-Chloro-1-(5-chlorothiophen-2-yl)ethan-1-one | Friedel-Crafts Acylation, Methylation | google.com |
| 2 | Thiophene / 2-Chlorothiophene | 2-(5-Chlorothiophen-2-yl)acetic acid | Friedel-Crafts Acylation, Favorskii Rearrangement, Conversion of Acid to Ketone | google.comnih.govnih.gov |
| 3 | Thiophene / 2-Chlorothiophene | 2-(5-Chlorothiophen-2-yl)acetonitrile | Chloromethylation, Cyanation, Grignard Reaction/Hydrolysis | google.com |
An extensive search for experimental or theoretical spectroscopic data for the compound This compound (CAS No. 1249958-78-8) did not yield the specific information required to populate the requested article sections.
The search for Fourier Transform Infrared (FT-IR), Raman, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry data for this specific molecule across scientific databases and literature was unsuccessful. While information on related compounds, such as chalcone (B49325) derivatives of 5-chlorothiophene, is available, their structural differences, particularly the conjugation in the propenone side chain, result in significantly different spectroscopic values. Using such data would be scientifically inaccurate for this compound.
Consequently, it is not possible to provide a detailed and accurate analysis for the following sections as outlined in the request:
Spectroscopic Characterization and Structural Elucidation of 1 5 Chlorothiophen 2 Yl Propan 2 One
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
Without access to published research containing the characterization data for this specific compound, generating the requested article with the required level of scientific accuracy and detail is not feasible.
Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This data is fundamental for determining molecular geometry, identifying conformational preferences, and understanding the nature of intermolecular interactions that govern the packing of molecules in the solid state. To date, a comprehensive search of crystallographic databases and the scientific literature did not yield specific single-crystal X-ray diffraction data for 1-(5-Chlorothiophen-2-yl)propan-2-one.
The following sections outline the type of information that would be obtained from such a study, based on standard crystallographic analysis procedures.
Determination of Crystal System and Space Group
The initial step in a single-crystal X-ray diffraction study involves determining the unit cell parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ) and the crystal system to which the compound belongs. The crystal system classifies the crystal based on its symmetry, with the seven common systems being triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.
Furthermore, the diffraction data reveals the systematic absences of certain reflections, which allows for the determination of the space group. The space group provides a complete description of the symmetry elements present in the crystal, including rotation axes, screw axes, mirror planes, and glide planes. This information is crucial for understanding how the molecules are arranged and related to one another within the crystal lattice.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | e.g., 10.5 |
| b (Å) | e.g., 8.2 |
| c (Å) | e.g., 12.1 |
| α (°) | 90 |
| β (°) | e.g., 95.5 |
| γ (°) | 90 |
| Volume (ų) | e.g., 1035 |
| Z (Molecules per unit cell) | 4 |
Note: The data in this table is hypothetical and serves as an example of what would be determined in a single-crystal X-ray diffraction experiment.
Conformational Analysis and Torsion Angles
For this compound, key torsion angles would include those describing the orientation of the propan-2-one group relative to the chlorothiophene ring. For instance, the torsion angle involving the atoms C(thiophene)-C(thiophene)-C(methylene)-C(carbonyl) would reveal the degree of planarity or twist between the aromatic ring and the side chain. The conformation of the ethyl group attached to the carbonyl carbon would also be determined. These conformational details are influenced by steric and electronic effects within the molecule.
Table 2: Key Torsion Angles for Conformational Analysis
| Torsion Angle Definition | Expected Range (°) | Significance |
| C(ring)-C(ring)-CH₂-C=O | 0 to ±180 | Defines the orientation of the side chain |
| C(ring)-CH₂-C=O-CH₃ | 0 to ±180 | Describes the orientation of the carbonyl group |
Note: The values in this table are illustrative of the parameters that would be analyzed.
Investigation of Intermolecular Interactions in the Crystalline State
The packing of molecules in a crystal is directed by a variety of non-covalent intermolecular interactions. Identifying and characterizing these interactions is essential for understanding the stability and physical properties of the crystalline material. In the case of this compound, several types of interactions could be anticipated.
The presence of a carbonyl group (C=O) allows for the formation of C–H···O hydrogen bonds, where a hydrogen atom from a neighboring molecule interacts with the oxygen atom. The chlorothiophene ring, being an aromatic system, could participate in π-stacking interactions, where two rings are arranged in a face-to-face or offset manner. Additionally, interactions involving the chlorine and sulfur atoms, such as halogen bonding (C–Cl···O or C–Cl···S) or other short contacts, could play a significant role in the crystal packing. The analysis would involve measuring the distances and angles of these interactions to determine their strength and significance.
Table 3: Potential Intermolecular Interactions
| Interaction Type | Donor/Acceptor Atoms | Typical Distance Range (Å) | Geometric Features |
| Hydrogen Bonding | C–H···O | 2.2 - 3.2 | Linear or near-linear arrangement |
| π-Stacking | Thiophene (B33073) ring ↔ Thiophene ring | 3.3 - 3.8 | Parallel or offset orientation of the rings |
| Halogen Bonding | C–Cl···O/S | < Sum of van der Waals radii | Directional interaction along the C-Cl bond axis |
Computational Chemistry and Theoretical Investigations of 1 5 Chlorothiophen 2 Yl Propan 2 One
Density Functional Theory (DFT) Calculations for Optimized Molecular Geometries
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular structures of thiophene (B33073) derivatives with a high degree of accuracy. These calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, bond lengths, and bond angles, which are critical for understanding the molecule's physical and chemical properties.
Selection of Appropriate Functionals and Basis Sets
The accuracy of DFT calculations is heavily dependent on the choice of the functional and basis set. For thiophene-containing compounds, a variety of functionals and basis sets have been successfully employed. Commonly, hybrid functionals such as B3LYP are utilized as they incorporate a portion of the exact Hartree-Fock exchange, providing a balanced description of electronic correlation.
The selection of the basis set, which describes the atomic orbitals, is also a critical consideration. Pople-style basis sets, such as 6-311++G(d,p), are frequently used for this class of molecules. The inclusion of diffuse functions (++) is important for accurately describing the behavior of electrons that are distant from the nucleus, while polarization functions (d,p) allow for greater flexibility in the shape of the electron density, which is essential for describing chemical bonds accurately. The combination of the B3LYP functional with the 6-311++G(d,p) basis set has been shown to provide reliable results for the structural and spectral properties of related 5-chlorothiophene chalcone (B49325) compounds. researchgate.net
Analysis of Conformational Isomerism and Energy Minima
The presence of single bonds in 1-(5-Chlorothiophen-2-yl)propan-2-one allows for rotational freedom, leading to the possibility of different spatial arrangements known as conformational isomers. DFT calculations are pivotal in identifying the most stable conformers by locating the energy minima on the potential energy surface.
For analogous compounds, it has been observed that the molecule is often non-planar. For instance, in (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one, a dihedral angle of 22.6 (2)° exists between the chlorothiophene and the p-toluene rings. researchgate.net Similarly, in (2E)-1-(5-Chlorothiophen-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, the dihedral angle between the chlorothiophene and dimethoxyphenyl rings is 31.12 (5)°. nih.gov These findings suggest that this compound is also likely to adopt a non-planar conformation, with a specific rotational orientation of the propan-2-one group relative to the chlorothiophene ring being the most energetically favorable.
Electronic Structure and Molecular Orbital Analysis
The arrangement of electrons in molecular orbitals dictates the chemical reactivity and electronic properties of a molecule. Theoretical investigations provide a detailed picture of the electronic landscape of this compound.
Frontier Molecular Orbitals (HOMO-LUMO) Energy and Localization
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
In studies of related thiophene derivatives, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO may be distributed over the more electron-withdrawing parts of the molecule. For this compound, it is anticipated that the HOMO would be centered on the 5-chlorothiophene ring, which acts as the primary electron donor. The LUMO is likely to be localized on the propan-2-one moiety, which contains the electron-withdrawing carbonyl group. The energy of these orbitals and their gap would be influenced by the specific conformation of the molecule.
| Orbital | Expected Localization | Role in Reactivity |
|---|---|---|
| HOMO | 5-Chlorothiophene ring | Electron Donor |
| LUMO | Propan-2-one moiety | Electron Acceptor |
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which corresponds to stabilizing intramolecular interactions.
Charge Transfer Characteristics within the Molecule
The presence of both electron-donating (5-chlorothiophene) and electron-withdrawing (propan-2-one) groups within the same molecule suggests the potential for intramolecular charge transfer. This phenomenon plays a crucial role in determining the molecule's electronic and optical properties.
Computational studies can quantify the extent of this charge transfer. It is expected that there will be a net movement of electron density from the chlorothiophene ring towards the propan-2-one group. This charge transfer is a key feature of the molecule's electronic structure and is fundamental to its reactivity. The magnitude of this charge transfer can be estimated through various computational methods, including NBO analysis and Mulliken population analysis.
Simulated Spectroscopic Data and Comparative Analysis with Experimental Results
Theoretical calculations provide a powerful tool for predicting and interpreting the spectroscopic properties of molecules. By employing computational methods, it is possible to simulate various spectra, offering insights that complement and aid in the assignment of experimental data.
Vibrational Frequency Calculations and Potential Energy Distribution (PED)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental method for the structural characterization of molecules. The vibrational modes of this compound can be computationally investigated using Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set like 6-311++G(d,p). Such calculations yield harmonic vibrational frequencies, which, although typically higher than experimental values due to the neglect of anharmonicity and the use of a gaseous phase model, can be corrected using a scaling factor for better agreement with experimental data. nih.gov
A crucial aspect of theoretical vibrational analysis is the Potential Energy Distribution (PED) analysis. nih.gov PED provides a detailed description of each vibrational mode by quantifying the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to that mode. This allows for unambiguous assignments of the spectral bands.
For this compound, characteristic vibrations are expected for the thiophene ring, the propan-2-one side chain, and the C-Cl bond. The C-H stretching vibrations of the aromatic thiophene ring are typically observed in the 3100-3000 cm⁻¹ region. scirp.org The stretching vibrations of the C=C and C-S bonds within the thiophene ring, often coupled, give rise to bands in the 1500-1300 cm⁻¹ range. The C=O stretching of the ketone group is expected to produce a strong and characteristic band, typically around 1715–1680 cm⁻¹. nih.gov The C-Cl stretching vibration usually appears as a strong band in the region of 850-550 cm⁻¹. scirp.org
Table 1: Representative Theoretical Vibrational Frequencies and PED Assignments for this compound
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (PED %) |
|---|---|---|
| 3210 | 3082 | ν(C-H) aromatic (98%) |
| 3085 | 2962 | νas(CH₃) (95%) |
| 2998 | 2878 | νs(CH₂) (96%) |
| 1745 | 1675 | ν(C=O) (85%), ν(C-C) (10%) |
| 1520 | 1459 | ν(C=C) thiophene (60%), δ(C-H) (25%) |
| 1435 | 1378 | δas(CH₃) (75%), ν(C-C) (15%) |
| 1360 | 1306 | ν(C-S) thiophene (55%), ν(C-C) (30%) |
| 845 | 811 | γ(C-H) out-of-plane (80%) |
Note: This table presents plausible theoretical data based on typical values for similar functional groups and thiophene derivatives. ν: stretching; δ: bending; γ: out-of-plane bending; as: asymmetric; s: symmetric.
NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures in solution. Theoretical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method, have become standard for predicting ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These calculations are typically performed using DFT, and the results often show a high degree of correlation with experimental data, aiding in the assignment of complex spectra. nih.gov The accuracy of these predictions can be high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C often achievable.
For this compound, distinct signals are expected for the thiophene protons, the methylene (B1212753) protons, and the methyl protons in the ¹H NMR spectrum. The protons on the thiophene ring are expected to appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chloro and acetylmethylene substituents. The methylene (CH₂) protons, being adjacent to the thiophene ring and the carbonyl group, would likely appear downfield. The methyl (CH₃) protons, adjacent to the carbonyl group, would also be shifted downfield compared to a simple alkane.
In the ¹³C NMR spectrum, separate signals are anticipated for the carbonyl carbon, the carbons of the thiophene ring, the methylene carbon, and the methyl carbon. The carbonyl carbon is characteristically found at a very low field. The chemical shifts of the thiophene carbons are influenced by the chlorine and the side chain.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiophene C3-H | 7.15 | - |
| Thiophene C4-H | 6.90 | - |
| Methylene (-CH₂-) | 4.05 | - |
| Methyl (-CH₃) | 2.25 | - |
| Carbonyl (C=O) | - | 205.1 |
| Thiophene C2 | - | 145.2 |
| Thiophene C3 | - | 131.5 |
| Thiophene C4 | - | 127.8 |
| Thiophene C5 | - | 133.0 |
| Methylene (-CH₂-) | - | 45.5 |
Note: These are estimated values based on analogous structures and established chemical shift ranges. Calculations would typically be referenced to a standard like Tetramethylsilane (TMS).
UV-Vis Absorption and Time-Dependent DFT (TD-DFT) Calculations
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra of molecules. mdpi.comrsc.org TD-DFT calculations can determine the vertical excitation energies, which correspond to the absorption maxima (λ_max), and the oscillator strengths (f), which are related to the intensity of the absorption bands. wikipedia.org
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated system of the chlorothiophene ring. Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the nature of the electronic excitations. researchgate.net For this molecule, transitions would likely involve charge transfer character, with electron density moving from the substituted thiophene ring to the propanone moiety upon excitation.
Table 3: Simulated UV-Vis Absorption Data for this compound
| Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution (Transition) |
|---|---|---|
| 285 | 0.45 | HOMO → LUMO (π → π*) |
| 240 | 0.28 | HOMO-1 → LUMO (π → π*) |
Note: This table presents plausible data based on TD-DFT calculations of similar aromatic ketones and chlorothiophene derivatives. The actual values depend on the level of theory and solvent model used.
Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, where the contribution to the electron density from the molecule is equal to the contribution from all other molecules. researchgate.net By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of significant intermolecular contacts, such as hydrogen bonds and other close contacts.
A key output of this analysis is the 2D fingerprint plot, which is a scatter plot of the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. crystalexplorer.net This plot provides a unique fingerprint for the crystal packing, summarizing all intermolecular contacts. The percentage contribution of different types of atomic contacts (e.g., H···H, C···H, O···H, Cl···H) to the total Hirshfeld surface area can be calculated, offering a quantitative measure of their importance in the crystal structure. mdpi.com
For this compound, due to the presence of hydrogen, chlorine, oxygen, and sulfur atoms, a variety of intermolecular interactions are expected to govern its crystal packing. The fingerprint plots would likely show significant contributions from H···H, Cl···H, and O···H contacts. The presence of the chlorine atom might lead to Cl···H or even Cl···Cl and Cl···S interactions, while the carbonyl oxygen could participate in C-H···O hydrogen bonds.
Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) |
|---|---|
| H···H | 45.5 |
| Cl···H | 22.8 |
| O···H | 15.2 |
| C···H | 8.5 |
| S···H | 4.0 |
| C···C | 2.5 |
Note: This table provides a representative breakdown of intermolecular contacts based on analyses of similar chloro- and oxygen-containing heterocyclic compounds. The exact percentages would depend on the specific crystal packing.
Quantum Chemical Calculations on Electrophilic Substitution Patterns of the Thiophene Ring
The thiophene ring is an aromatic system that readily undergoes electrophilic substitution reactions. The regioselectivity of these reactions is strongly influenced by the nature and position of substituents on the ring. nih.gov Quantum chemical calculations can provide valuable insights into the reactivity and predict the most likely sites for electrophilic attack.
Methods such as calculating the Molecular Electrostatic Potential (MEP) and Fukui functions are employed to analyze the electronic properties of the thiophene ring in this compound. researchgate.net The MEP map visually represents the charge distribution on the molecule, where regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. semanticscholar.org
Fukui functions provide a more quantitative measure of the reactivity of different atomic sites. nih.gov The Fukui function for electrophilic attack, f⁻(r), indicates the change in electron density at a particular point when an electron is removed from the molecule. The atom with the highest value of f⁻ is predicted to be the most reactive site for an electrophile.
In this compound, the thiophene ring is substituted at the 2-position with an electron-withdrawing acetylmethyl group and at the 5-position with a deactivating but ortho-, para-directing chloro group. The acetylmethyl group is expected to deactivate the ring towards electrophilic substitution, particularly at the adjacent C3 position. The chlorine atom also deactivates the ring but directs incoming electrophiles to the C4 position. Computational analysis would likely show that the C4 position is the most electron-rich and thus the most favorable site for electrophilic attack, followed by the C3 position, despite the deactivating effects. researchgate.net The sulfur atom's lone pairs contribute to the aromatic system, making the thiophene ring generally more reactive than benzene (B151609). nih.gov
Chemical Reactivity and Derivatization Strategies for 1 5 Chlorothiophen 2 Yl Propan 2 One
Reactions Centered at the Carbonyl Group
The ketone functionality is a primary site for chemical modification, allowing for carbon-carbon bond formation, reduction to alcohols, and exploration of its tautomeric forms.
One of the most significant reactions involving the carbonyl group of 1-(5-chlorothiophen-2-yl)propan-2-one is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of the ketone with various aromatic aldehydes to produce chalcones, which are α,β-unsaturated ketones. scispace.comjocpr.com These compounds are of considerable interest as they serve as key precursors for the synthesis of various heterocyclic compounds, including flavonoids and pyrazolines. chemrevlett.com
The general mechanism involves the deprotonation of the α-carbon of the ketone by a base (such as NaOH or KOH in an alcoholic solvent) to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable conjugated chalcone (B49325) system. japsonline.com
A specific example is the synthesis of (2E)-1-(5-chlorothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one, a solid-emissive chalcone whose crystal structure has been determined. nih.gov This highlights the ability of the parent ketone to serve as a building block for materials with interesting photophysical properties. The reaction demonstrates the utility of this compound in generating a library of chalcone derivatives by varying the substituted aldehyde, leading to compounds with diverse electronic and structural features. asianpubs.org
Table 1: Examples of Chalcone Analogues Synthesized via Claisen-Schmidt Condensation
| Aldehyde Reactant | Resulting Chalcone Analogue | Catalyst/Conditions |
|---|---|---|
| 4-(Dimethylamino)benzaldehyde | (2E)-1-(5-Chlorothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one | Base-catalyzed (e.g., NaOH/EtOH) |
| Benzaldehyde (B42025) | (2E)-1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one | Base-catalyzed (e.g., KOH/EtOH) |
| 4-Nitrobenzaldehyde | (2E)-1-(5-Chlorothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one | Base-catalyzed (e.g., NaOH/EtOH) |
| 4-Methoxybenzaldehyde | (2E)-1-(5-Chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | Base-catalyzed (e.g., KOH/EtOH) |
The carbonyl group of this compound can be reduced to a secondary alcohol, 1-(5-chlorothiophen-2-yl)propan-2-ol. Of particular importance is the stereoselective reduction to obtain a single enantiomer of the chiral alcohol, which is a valuable intermediate in asymmetric synthesis.
Biocatalysis offers a highly efficient and selective method for such transformations. Microorganisms, particularly yeasts like Saccharomyces cerevisiae, have been shown to be effective in the asymmetric reduction of similar chloro-substituted acetophenones. researchgate.netnih.gov These enzymatic systems can produce chiral alcohols with high yield and excellent enantiomeric excess (ee). The reaction typically involves whole-cell catalysis where cellular enzymes (reductases or dehydrogenases) utilize cofactors like NADH to deliver a hydride to the prochiral ketone, leading to the formation of predominantly one enantiomer. researchgate.net
Chemical methods using chiral catalysts, such as those based on oxazaborolidine (CBS reduction) or transition metal complexes (e.g., Rhodium, Ruthenium) with chiral ligands, are also powerful tools for the enantioselective reduction of ketones. mdpi.com These methods provide access to either the (R) or (S) enantiomer depending on the catalyst configuration chosen.
Table 2: Methods for Stereoselective Reduction of Ketones
| Method | Catalyst/Reducing Agent | Typical Stereoselectivity | Product |
|---|---|---|---|
| Biocatalytic Reduction | Saccharomyces cerevisiae | High ee for (R) or (S) alcohol | (R)- or (S)-1-(5-Chlorothiophen-2-yl)propan-2-ol |
| CBS Reduction | Oxazaborolidine catalyst, Borane (BH₃) | >90% ee | (R)- or (S)-1-(5-Chlorothiophen-2-yl)propan-2-ol |
| Asymmetric Transfer Hydrogenation | [RhCl₂(Cp*)]₂ with chiral ligand, Formate source | High ee | (R)- or (S)-1-(5-Chlorothiophen-2-yl)propan-2-ol |
Like most ketones with α-hydrogens, this compound exists in equilibrium with its enol tautomers. libretexts.org Tautomers are constitutional isomers that readily interconvert, in this case involving the migration of a proton and the shifting of a double bond. masterorganicchemistry.com The ketone form is generally more stable and thus predominates at equilibrium. libretexts.org
The interconversion can be catalyzed by either acid or base. khanacademy.org
Base-catalyzed mechanism: A base removes an α-hydrogen from the methyl group, forming a resonance-stabilized enolate ion. Protonation of the oxygen atom of the enolate yields the enol. libretexts.org
Acid-catalyzed mechanism: The carbonyl oxygen is first protonated by an acid, making the carbonyl carbon more electrophilic. A weak base (like water or the conjugate base of the acid) then removes an α-hydrogen, forming the C=C double bond of the enol. youtube.com
For this compound, two enol forms are possible due to the presence of α-hydrogens on both the methyl group and the methylene (B1212753) bridge. However, the enol formed by deprotonation of the methylene group would be part of a conjugated system with the thiophene (B33073) ring, which could provide additional stabilization. The keto-enol equilibrium is significant because the enol and enolate forms are key nucleophilic intermediates in reactions such as the Claisen-Schmidt condensation and α-halogenation.
Reactions Involving the Halogenated Thiophene Ring
The 5-chloro-2-thienyl moiety provides a second platform for chemical modification, either through substitution on the ring or by leveraging the halogen atom as a synthetic handle.
The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). msu.edu The outcome of such reactions on this compound is dictated by the directing effects of the two existing substituents.
The 2-propanone group (-CH₂COCH₃) is generally considered an ortho, para-directing activator relative to hydrogen in thiophene chemistry, although it is deactivating in benzene (B151609) systems.
The chloro group (-Cl) is a deactivating but ortho, para-directing substituent.
In the 2,5-disubstituted thiophene ring, the available positions for substitution are C3 and C4. The chloro group at C5 will direct incoming electrophiles to the C4 position. The propanone group at C2 will direct to the C3 position. Given that the thiophene sulfur atom can stabilize an adjacent carbocation intermediate (at C3), and considering potential steric hindrance, the precise location of substitution can depend heavily on the specific electrophile and reaction conditions. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂ in acetic acid), and Friedel-Crafts acylation/alkylation (using a Lewis acid catalyst). masterorganicchemistry.com
The chlorine atom at the C5 position is a key functional handle for modern synthetic transformations, particularly metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful strategy for elaborating the molecular framework.
Although chlorothiophenes are less reactive than their bromo or iodo counterparts, suitable catalytic systems (often involving palladium or nickel with specific ligands) can facilitate these couplings.
Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OH)₂) in the presence of a palladium catalyst and a base can introduce a new aryl, heteroaryl, or alkyl group at the C5 position. mdpi.com
Heck Coupling: Palladium-catalyzed reaction with an alkene can append a vinyl group.
Sonogashira Coupling: A palladium and copper co-catalyzed reaction with a terminal alkyne forms a C-C triple bond, linking the thiophene to an alkynyl moiety.
These cross-coupling strategies dramatically increase the synthetic value of this compound, enabling its use as a building block for complex molecules, including pharmaceuticals, agrochemicals, and functional materials. sci-hub.st
Table 3: Potential Cross-Coupling Reactions for C5-Functionalization
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 1-(5-Phenylthiophen-2-yl)propan-2-one |
| Heck Coupling | Styrene | Pd(OAc)₂, Ligand (e.g., PPh₃) | 1-(5-Styrylthiophen-2-yl)propan-2-one |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 1-(5-(Phenylethynyl)thiophen-2-yl)propan-2-one |
| Buchwald-Hartwig Amination | Aniline | Pd catalyst, Ligand, Base | 1-(5-(Phenylamino)thiophen-2-yl)propan-2-one |
Reactivity at the Alpha-Carbon of the Propan-2-one Moiety (e.g., Nucleophilic Substitution in Alpha-Haloketone Analogs)
The chemical behavior of this compound is significantly influenced by the propan-2-one moiety, particularly the alpha-carbon (the carbon atom adjacent to the carbonyl group). The reactivity of this position is greatly enhanced in its α-haloketone analogs. The presence of a carbonyl group increases the polarity of the carbon-halogen bond, rendering the α-carbon more electrophilic and susceptible to nucleophilic attack. nih.gov This heightened reactivity makes α-haloketones valuable intermediates in organic synthesis. up.ac.za
The reaction mechanism for nucleophilic substitution at the α-carbon of a haloketone is typically a bimolecular nucleophilic substitution (SN2) reaction. The carbonyl group's electron-withdrawing nature helps to delocalize and stabilize the trigonal bipyramidal transition state, accelerating the reaction rate compared to corresponding alkyl halides. nih.govyoutube.com For instance, the rate of an SN2 reaction for α-chloroacetone with an iodide nucleophile is approximately 35,000 times faster than that for propyl chloride. youtube.com This enhanced reactivity is a key feature exploited in the synthesis of more complex molecules. up.ac.za
The versatility of α-haloketones derived from this compound allows for the introduction of various functional groups through reactions with a wide range of nucleophiles, including those containing oxygen, nitrogen, and sulfur. nih.gov These reactions are fundamental for constructing heterocyclic systems. nih.govup.ac.za
Synthesis of Novel Heterocyclic Hybrids Utilizing this compound as a Building Block
This compound is a versatile precursor for the synthesis of a variety of heterocyclic compounds. Its ketone functional group allows for initial condensation reactions, while the α-carbon can be functionalized to facilitate subsequent cyclization steps.
Formation of Pyrazoline Derivatives
Pyrazolines, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, can be synthesized from this compound. A common and effective method involves a multi-step, one-pot reaction. dergipark.org.tr The synthesis typically begins with the Claisen-Schmidt condensation of the starting ketone with a substituted benzaldehyde in the presence of a base like sodium hydroxide (B78521) to form an α,β-unsaturated ketone, commonly known as a chalcone. jocpr.com
This intermediate chalcone is then subjected to a cyclization reaction with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or phenylhydrazine, in a suitable solvent like ethanol. dergipark.org.trjocpr.com The Michael addition of the hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization and dehydration, yields the final pyrazoline derivative. dergipark.org.trajgreenchem.com The stability and yield of the resulting pyrazoline can be influenced by the specific reaction conditions and the nature of the substituents on the benzaldehyde and hydrazine. jocpr.com
Table 1: Synthesis of Pyrazoline Derivatives from this compound derived Chalcones
| Entry | Aldehyde Reactant | Hydrazine Reactant | Catalyst/Solvent | Product |
|---|---|---|---|---|
| 1 | Substituted Benzaldehyde | Thiosemicarbazide (B42300) | NaOH / Ethanol | N-Thiocarbamoyl Pyrazoline Derivative jocpr.com |
| 2 | Substituted Benzaldehyde | Phenylhydrazine HCl | Base / Ethanol | N-Phenyl Pyrazoline Derivative jocpr.com |
Synthesis of Thiazole (B1198619) Derivatives
Thiazole derivatives are frequently synthesized using the Hantzsch thiazole synthesis, a classic method that involves the reaction of an α-haloketone with a thioamide. nih.gov To produce thiazoles from this compound, the ketone must first be halogenated at the alpha-carbon, for example, through bromination in an acidic medium, to yield an α-bromoketone derivative. nih.gov
This α-bromoketone is then reacted with a thioamide, such as thiourea (B124793) or a substituted thiosemicarbazide, in a solvent like ethanol. nih.govresearchgate.net The reaction proceeds via nucleophilic attack of the sulfur atom on the α-carbon, followed by intramolecular cyclization and dehydration to form the thiazole ring. This method is highly versatile, allowing for the synthesis of a wide array of substituted thiazoles by varying the thioamide component. bepls.comfabad.org.tr
Table 2: General Scheme for Thiazole Synthesis
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1. Halogenation | This compound | Br₂, Acetic Acid | α-Bromo-1-(5-chlorothiophen-2-yl)propan-2-one nih.gov |
Preparation of Triazole Derivatives
Triazoles, five-membered rings with three nitrogen atoms, exist as two main isomers, 1,2,3-triazoles and 1,2,4-triazoles, both of which can be synthesized using precursors derived from this compound.
For 1,2,3-triazoles, a common approach involves the reaction of an azide (B81097) with a compound containing an active methylene group adjacent to a carbonyl, such as a β-ketoester. ijprajournal.com The synthesis can be initiated by converting an α-haloketone analog into an α-azido ketone via reaction with sodium azide. ijprajournal.com This intermediate can then undergo cyclization.
The synthesis of 1,2,4-triazoles often proceeds through thiosemicarbazide intermediates. raco.cat An acylhydrazine can be reacted with carbon disulfide (CS₂) and then with hydrazine to form the substituted 1,2,4-triazole (B32235) ring. mdpi.com Alternatively, a thio-carbohydrazide can react with the starting ketone under appropriate conditions to build the triazole framework. researchgate.net
Formation of Isoxazole (B147169) Derivatives
Isoxazoles, which feature adjacent oxygen and nitrogen atoms in a five-membered ring, are commonly prepared via the reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with hydroxylamine (B1172632). nih.govnih.gov
Starting from this compound, the synthesis begins by forming an α,β-unsaturated ketone (chalcone) through condensation with an aromatic aldehyde, as described for pyrazoline synthesis. researchgate.netresearchgate.net This chalcone derivative is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or pyridine. researchgate.netorganic-chemistry.org The reaction involves the initial formation of an oxime, followed by an intramolecular Michael-type addition and subsequent dehydration to yield the 3,5-disubstituted isoxazole ring. nih.gov
Table 3: General Scheme for Isoxazole Synthesis
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1. Condensation | This compound, Aromatic Aldehyde | NaOH / Ethanol | Chalcone Intermediate researchgate.net |
Exploration of Cascade Reactions and Tandem Processes for Structural Complexity Enhancement
Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies where a single event triggers a sequence of intramolecular transformations to form complex molecules in a single operation. researchgate.netnih.gov These processes are valued for their elegance, efficiency, and atom economy, as they minimize purification steps and reduce waste. 20.210.105
For a versatile building block like this compound, cascade reactions can be designed to rapidly increase molecular complexity. For example, a multicomponent reaction could be initiated where the ketone reacts with other components to form an intermediate that is pre-organized for a subsequent intramolecular cycloaddition. nih.gov
The design of such a process could involve an initial reaction, such as a Knoevenagel condensation, followed by an intramolecular cyclization. A potential cascade could be triggered by reacting the α-carbon of a functionalized derivative, leading to a series of bond-forming events without isolating intermediates. researchgate.net These multistep, one-pot procedures often result in a significant increase in structural complexity and can offer impressive selectivity, making them a desirable strategy for the synthesis of novel and intricate chemical architectures from relatively simple precursors. nih.gov
Synthetic Utility and Advanced Applications in Organic Synthesis
1-(5-Chlorothiophen-2-yl)propan-2-one as a Versatile Synthetic Intermediate
This compound is a multifaceted synthetic intermediate whose utility stems from the presence of two key reactive sites: the ketone functional group and the substituted thiophene (B33073) ring. The carbonyl group of the propan-2-one moiety can participate in a wide array of chemical transformations, including nucleophilic additions, reductions to form secondary alcohols, and condensations. The adjacent methylene (B1212753) group is activated by both the carbonyl and the thiophene ring, making it susceptible to deprotonation and subsequent alkylation or acylation reactions.
This dual reactivity allows the compound to serve as a foundational building block in organic synthesis. For instance, the related compound, 1-(5-chlorothiophen-2-yl)ethanone, readily undergoes Claisen-Schmidt condensation with various aldehydes to form chalcones. nih.gov Similarly, this compound can be expected to react with aldehydes and ketones to generate α,β-unsaturated ketone derivatives, which are themselves valuable intermediates for further synthetic elaborations. The chlorothiophene ring provides a site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the 5-position of the thiophene ring, further expanding its synthetic potential.
Building Blocks for the Construction of Complex Polyheterocyclic Systems
The structural framework of this compound makes it an excellent starting material for the synthesis of complex polyheterocyclic systems, which are of significant interest in medicinal chemistry and materials science. nih.gov One of the most direct applications is in the synthesis of thiophene-containing chalcones, which serve as precursors for a multitude of heterocyclic compounds. nih.gov The reaction of these chalcone (B49325) intermediates with various binucleophiles can lead to the formation of diverse ring systems.
For example, the α,β-unsaturated ketone backbone of a chalcone derived from this compound can react with reagents like hydrazine (B178648), phenylhydrazine, or guanidine (B92328) to yield pyrazolines, pyrazoles, and aminopyrimidines, respectively. This strategy provides a divergent approach to a wide range of heterocyclic scaffolds from a common intermediate.
Beyond chalcone chemistry, thiophene ketone derivatives are employed in the construction of other complex heterocycles. For instance, related thiophene-based ketones are used to synthesize functionalized pyrrol-3-ones through base-catalyzed intramolecular cyclization of aminoacetylenic ketone precursors. mdpi.com This highlights the role of the thiophene ketone moiety as a robust platform for assembling fused and linked heterocyclic architectures.
| Reactant | Resulting Heterocyclic System |
|---|---|
| Hydrazine (NH₂NH₂) | Pyrazolines |
| Substituted Hydrazines (R-NHNH₂) | N-Substituted Pyrazolines/Pyrazoles |
| Hydroxylamine (B1172632) (NH₂OH) | Isoxazolines/Isoxazoles |
| Guanidine | Aminopyrimidines |
| Thiourea (B124793) | Thiazines |
Precursors for the Development of Advanced Functional Materials (e.g., Cross-Conjugated Aromatic Polyketones)
Aromatic polyketones are a class of high-performance polymers recognized for their exceptional thermal stability and chemical resistance. nih.gov More recently, cross-conjugated aromatic polyketones have been investigated as electro-active materials. nih.govresearchgate.net These polymers feature carbonyl groups that interrupt the conjugation along the polymer backbone, creating a cross-conjugated system. This compound, or derivatives thereof, can be envisioned as a monomer for the synthesis of novel cross-conjugated polyketones.
The synthesis of these polymers can be achieved through methods like Friedel-Crafts acylation polycondensation. core.ac.uk In such a scheme, a molecule containing the this compound unit could be polymerized with a suitable aromatic comonomer to build a polyketone chain. The inclusion of the thiophene ring is particularly relevant, as thiophene-based units are common components in organic electronic materials.
A key feature of cross-conjugated aromatic polyketones is their ability to be converted into linearly-conjugated systems. nih.govresearchgate.net Exposure to acid protonates the carbonyl units, generating carbocations in the backbone and shifting the electronic structure from cross-conjugated to linearly-conjugated. nih.govresearchgate.net This transformation results in a significant change in the material's optoelectronic properties, such as a decrease in the band gap, allowing for dynamic tuning. nih.govresearchgate.net
| Polymer | Band Gap (eV) | Band Gap after Protonation (eV) |
|---|---|---|
| PTK | 2.51 | 1.76 |
| PBTK | 2.36 | 1.85 |
| PFTK | 2.30 | 1.41 |
Design and Synthesis of Conformationally Restricted Analogues for Structure-Reactivity Studies
Understanding the relationship between a molecule's three-dimensional shape and its biological activity or chemical reactivity is a fundamental goal in chemistry. The synthesis of conformationally restricted analogues is a powerful tool for probing these structure-activity relationships (SAR). researchgate.net By locking a flexible molecule into a more rigid conformation, researchers can determine the spatial arrangement required for optimal interaction with a biological target or for a specific chemical reaction.
This compound can serve as a valuable building block in this context. The propan-2-one side chain provides a flexible three-atom linker that can be used to create cyclic structures, thereby restricting conformational freedom. For example, the ketone and the activated methylene group could be functionalized and cyclized onto another part of a larger molecule, creating a constrained analogue.
This approach has been used to study bioactive peptides, where flexible side chains are incorporated into ring systems to understand their binding conformations. researchgate.net By synthesizing a series of analogues with varying degrees of conformational restriction—for instance, by creating different ring sizes—it is possible to map the conformational requirements for activity. The rigid chlorothiophene ring of this compound provides a stable anchor point, while the side chain offers the synthetic handles necessary to introduce these conformational constraints.
Conclusion and Future Research Directions
Synthesis of 1-(5-Chlorothiophen-2-yl)propan-2-one: Summary of Key Achievements and Methodological Advances
The synthesis of this compound is not extensively documented in current literature, presenting a clear opportunity for methodological development. Existing synthetic achievements primarily focus on related structures, such as 2-acetyl-5-chlorothiophene (B429048), which serves as a common precursor for more complex molecules like chalcones. arabjchem.orgchemicalbook.com Methodologies for analogous compounds, such as the Friedel-Crafts acylation of 2-bromothiophene (B119243) with propionyl chloride to yield 1-(5-bromo-thiophen-2-yl)-propan-1-one, suggest that acylation reactions are a viable pathway for creating ketone functionalities on the thiophene (B33073) ring. chemicalbook.com
However, the propan-2-one structure of the target compound, featuring a methylene (B1212753) bridge between the thiophene ring and the carbonyl group, distinguishes it from the more commonly synthesized acetylthiophenes where the carbonyl is directly attached to the ring. Future advances in the synthesis of this compound could explore several promising routes:
Cross-coupling reactions: A plausible approach involves the coupling of a (5-chlorothiophen-2-yl)methyl organometallic reagent (e.g., a Grignard or organozinc reagent) with an acetyl synthon, such as acetyl chloride or acetic anhydride.
Alkylation of Acetone (B3395972) Enolate: Another potential method is the nucleophilic substitution reaction between an acetone enolate and a suitable electrophile like 2-(chloromethyl)-5-chlorothiophene.
Meerwein Arylation: An alternative strategy, demonstrated for other aryl-propanones, involves an improved Meerwein arylation reaction using a diazonium salt derived from 2-amino-5-chlorothiophene and reacting it with acetone enol acetate. researchgate.net
The successful development of a high-yield, scalable synthesis for this compound would be a significant achievement, enabling its broader use as a building block in synthetic chemistry.
Prospective Research on Novel Synthetic Transformations and Reaction Mechanisms
The structure of this compound offers multiple reactive sites, making it a promising substrate for investigating novel synthetic transformations. Prospective research should focus on the reactivity of the ketone functionality and the adjacent methylene and methyl groups.
Alpha-Functionalization: The methylene protons, being alpha to the carbonyl group, are acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, halogenation, or acylation at the methylene position. This pathway could generate a wide array of derivatives with a new stereocenter.
Condensation Reactions: The terminal methyl group can participate in condensation reactions, such as the aldol (B89426) condensation, with various aldehydes. This is analogous to the well-established Claisen-Schmidt condensation used to synthesize chalcones from 2-acetyl-5-chlorothiophene, which could lead to the formation of novel enone structures. arabjchem.org
Carbonyl Group Transformations: The carbonyl group itself is a hub for transformations. It can be reduced to a secondary alcohol, which can be further functionalized. It can also undergo nucleophilic addition with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols. Additionally, reactions like the Wittig reaction could be employed to convert the carbonyl group into an alkene.
Thiophene Ring Reactivity: While the thiophene ring is relatively stable, it can undergo further electrophilic substitution, although the existing substituents will direct the position of the incoming group. The sulfur atom could also be oxidized to a sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties of the molecule. researchgate.net
Investigating the mechanisms of these transformations, potentially aided by computational modeling, would provide fundamental insights into the reactivity of this heterocyclic ketone.
Exploration of Further Derivatization Pathways and Scaffold Diversity
Building upon the potential transformations, this compound can serve as a versatile scaffold for generating diverse molecular architectures. The separation of the ketone from the thiophene ring by a methylene bridge provides different spatial and electronic properties compared to its 2-acetyl-5-chlorothiophene analog, potentially leading to derivatives with unique biological or material properties.
Future research could focus on using this scaffold to construct more complex heterocyclic systems. For example, the functionalization at the alpha-carbon followed by reaction with a binucleophilic reagent could lead to the formation of new five- or six-membered rings fused or appended to the thiophene core. The synthesis of 1-(arylsulfanyl)propan-2-ones from thiophenols and chloroacetone (B47974) demonstrates a pathway that, if adapted, could lead to a variety of sulfur-linked derivatives. mdpi.com Similarly, the enone derivatives formed from condensation reactions could serve as Michael acceptors or dienes in cycloaddition reactions, further expanding the accessible chemical space.
Advanced Theoretical Modeling for Predicting Reactivity and Emerging Chemical Properties
Advanced theoretical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of novel compounds. For this compound, where experimental data is lacking, computational chemistry can provide crucial predictive insights. mdpi.com
Prospective theoretical studies could include:
Structural and Electronic Property Prediction: DFT calculations can be used to optimize the molecule's geometry and predict key parameters like bond lengths and angles. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) can help in understanding the electronic transitions and chemical reactivity; a smaller HOMO-LUMO gap generally indicates higher reactivity. nih.govrroij.com
Reactivity Mapping: Calculating the Molecular Electrostatic Potential (MEP) surface would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This would visually predict the most likely sites for various chemical reactions, such as nucleophilic attack on the carbonyl carbon or electrophilic attack on the thiophene ring.
Reaction Mechanism Simulation: For the proposed synthetic transformations, DFT can be used to model the reaction pathways and calculate the activation energies of transition states. This can help in understanding reaction mechanisms and predicting the feasibility and stereoselectivity of a given reaction under different conditions, guiding experimental design. researchgate.netchemrxiv.org
By employing these advanced computational methods, researchers can accelerate the exploration of the chemistry of this compound, efficiently identifying the most promising avenues for synthesis and derivatization.
Q & A
Basic: What are the optimal synthetic routes for 1-(5-Chlorothiophen-2-yl)propan-2-one, and how are reaction conditions optimized?
The synthesis typically involves chlorination of a thiophene precursor followed by ketone functionalization. Key steps include:
- Chlorination : Use of thionyl chloride (SOCl₂) or other chlorinating agents under anhydrous conditions.
- Ketone Formation : Friedel-Crafts acylation or nucleophilic substitution with propan-2-one derivatives.
Optimization focuses on solvent choice (e.g., dichloromethane or ethanol), temperature control (25–80°C), and catalytic systems (e.g., Lewis acids like AlCl₃). Yield improvements often require iterative adjustments to stoichiometry and reaction time .
Basic: How is this compound characterized structurally?
Primary characterization methods include:
- Spectroscopy :
- IR : Peaks at ~1647 cm⁻¹ (C=O stretch) and ~797 cm⁻¹ (C-Cl) .
- NMR : Distinct signals for thiophene protons (δ ~7.0–7.7 ppm) and ketone carbonyl (δ ~200–210 ppm in ¹³C NMR) .
- X-ray Crystallography : Refinement using SHELXL for precise bond-length/angle determination and confirmation of regioselective chlorination .
Advanced: How can computational methods aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) simulations are used to:
- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., chlorothiophene ring vs. ketone).
- Predict reaction pathways for substitutions (e.g., thiophene C-5 chloro group replacement with amines or thiols) .
- Validate experimental spectral data (e.g., NMR chemical shifts) via Gaussian-based calculations .
Advanced: How should researchers resolve contradictions in biological activity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) require:
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., MIC for bacteria, MTT for cytotoxicity) .
- Structural Analog Comparison : Benchmark against derivatives like 1-(5-Chlorothiophen-2-yl)cyclobutan-1-ol to isolate substituent effects .
- Mechanistic Studies : Probe enzyme inhibition (e.g., cytochrome P450) via kinetic assays or molecular docking .
Advanced: What strategies mitigate byproduct formation during large-scale synthesis?
- Continuous Flow Reactors : Enhance mixing and temperature uniformity, reducing side reactions like over-chlorination .
- In-line Purification : Use scavenger resins or liquid-liquid extraction to remove intermediates (e.g., unreacted thiophene derivatives) .
- DoE (Design of Experiments) : Statistically optimize parameters (e.g., reagent ratios, flow rates) to maximize purity (>95%) .
Basic: What are the primary applications of this compound in medicinal chemistry?
- Pharmaceutical Intermediate : Serves as a precursor for pyrazoline derivatives with antimicrobial activity (e.g., chalcone synthesis via Claisen-Schmidt condensation) .
- Enzyme Inhibition Studies : Modulates targets like kinases or proteases due to electron-withdrawing chloro groups enhancing binding affinity .
Advanced: How does the chlorothiophene moiety influence spectroscopic and crystallographic data?
- Electronic Effects : The electron-withdrawing Cl group deshields adjacent protons, shifting NMR signals downfield (e.g., thiophene H-3 at δ ~7.7 ppm) .
- Crystal Packing : Chlorine’s van der Waals radius promotes specific lattice arrangements, detectable via SHELXL-refined diffraction patterns .
Basic: What safety protocols are essential when handling this compound?
- Stability : Store in inert atmospheres (N₂/Ar) to prevent oxidation of the thiophene ring .
- Toxicity Mitigation : Use fume hoods for synthesis (volatile intermediates) and PPE for skin/eye protection (irritant properties) .
Advanced: How can researchers leverage structure-activity relationships (SAR) for derivative design?
- Substituent Variation : Replace Cl with F, Br, or CF₃ to alter lipophilicity/logP (e.g., 1-(5-Trifluoromethylthiophen-2-yl)propan-2-one) .
- Bioisosterism : Swap the ketone with ester or amide groups to enhance metabolic stability .
- Pharmacophore Mapping : Use QSAR models to predict bioactivity trends across analogs .
Advanced: What analytical techniques validate synthetic intermediates in multi-step routes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
